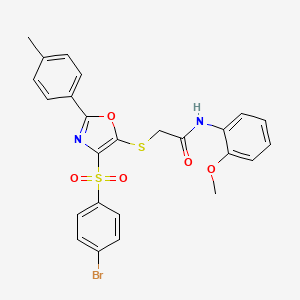

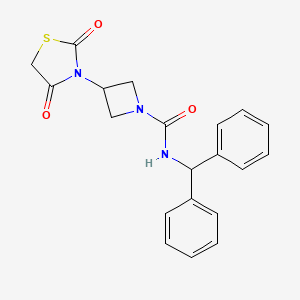

N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide” is a compound that belongs to the class of thiazolidinediones . Thiazolidinediones are sulfur-containing pentacyclic compounds that are widely found throughout nature in various forms . They are present in numerous biological compounds and have diverse biological as well as clinical uses .

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves the use of 5-(benzylidene)thiazolidine-2,4-dione with N N 1-dimethylformamide in diethyl amino . The synthesized compounds were confirmed to have in vitro antidiabetic activity . Another study mentioned the synthesis of substituted 5-benzylidene-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione derivatives .Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives depends on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety . The structure of these compounds is crucial for their biological activities .Chemical Reactions Analysis

Thiazolidinediones exhibit good bactericidal activity against various Gram-positive and Gram-negative bacteria . The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidinediones are influenced by the substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold . These substitutions make the TZD scaffold a highly utilized and versatile moiety that exhibits a wide range of biological activities .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives have been found to possess antibacterial and antifungal properties . The antimicrobial activity of these compounds can be influenced by the substituent .

Anticancer Activity

Some thiazolidine-2,4-dione derivatives have shown notable in vitro anticancer activity against various cancer cell lines . For instance, a compound with a similar structure exhibited significant activity against HeLa, HT29, A549, and MCF-7 cell lines .

Anti-inflammatory Effects

Thiazolidine-2,4-dione derivatives are known to inhibit the production of pro-inflammatory cytokines as well as the expression of inducible nitric oxide synthase and cell adhesion molecules . This suggests potential applications in the treatment of inflammatory diseases.

Lipid Profile Improvement

Thiazolidine-2,4-dione derivatives have been reported to have beneficial effects on the lipid profile . This could make them useful in managing conditions related to lipid metabolism.

Blood Pressure Lowering

These compounds have also been associated with blood pressure lowering effects , which could be beneficial in the treatment of hypertension.

Antidiabetic Activity

Thiazolidine-2,4-dione derivatives have shown promising antidiabetic activity in in vivo studies . Some compounds have demonstrated antidiabetic efficacy comparable to standard drugs, without considerable effect on body weight .

Mécanisme D'action

Target of Action

The primary target of N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is the Peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide acts as a partial agonist of PPAR-γ . Partial agonists like this compound can avoid the adverse effects associated with PPAR-γ full agonists, such as weight gain and congestive heart disorders, while retaining the antidiabetic efficiency .

Biochemical Pathways

Upon binding to PPAR-γ, the compound influences the transcription of various genes involved in glucose and lipid metabolism . This results in improved insulin sensitivity and glucose homeostasis, making it potentially beneficial for the treatment of type 2 diabetes .

Pharmacokinetics

The compound’s antidiabetic efficacy was assessed in vivo on streptozotocin-induced diabetic mice . No compound showed considerable effect on the body weight of animals after 21 days of administration .

Result of Action

The compound’s action results in promising antidiabetic activity comparable with the standard drug rosiglitazone .

Safety and Hazards

Orientations Futures

The title compounds have the potential to be developed as partial PPAR-γ agonists . The compounds showed promising antidiabetic activity comparable with the standard drug rosiglitazone . Future research could focus on further investigating the binding interactions of these compounds with the PPAR-γ receptor and establishing their binding mechanism .

Propriétés

IUPAC Name |

N-benzhydryl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c24-17-13-27-20(26)23(17)16-11-22(12-16)19(25)21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGSSCPCJVDMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

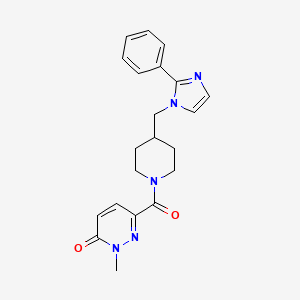

![N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2853929.png)

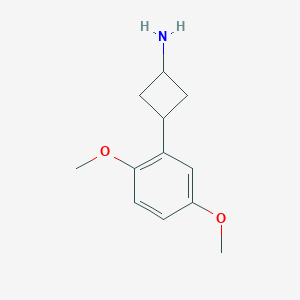

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)

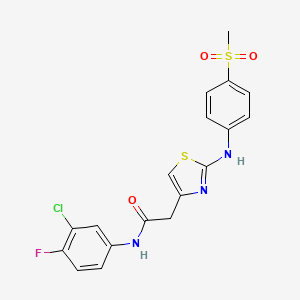

![Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2853948.png)

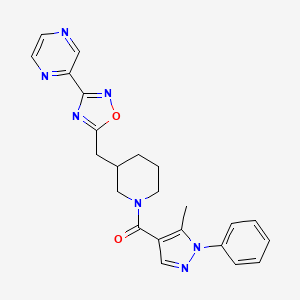

![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853950.png)